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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598 Get Quote

6-Amino-2,3-difluorophenol (CAS: 115551-33-2, Molecular Formula: C₆H₅F₂NO, Molecular

Weight: 145.11) is a highly functionalized aromatic compound of significant interest in modern

chemical research.[1][2] Its unique substitution pattern, featuring an amino group, a hydroxyl

group, and two vicinal fluorine atoms on a benzene ring, makes it a valuable and versatile

building block. This structure is particularly sought after in pharmaceutical and agrochemical

development. The fluorine atoms can enhance metabolic stability, binding affinity, and

lipophilicity of target molecules, making this compound a key intermediate in the synthesis of

novel therapeutic agents, especially those for neurological disorders, as well as advanced

herbicides and fungicides.[3][4]

Given its role as a critical precursor, unambiguous confirmation of its structure is paramount to

ensure the integrity of subsequent research and development. This guide provides a

comprehensive, multi-technique workflow for the complete structural elucidation of 6-Amino-
2,3-difluorophenol, moving from foundational characterization to definitive proof. It is designed

not as a rigid set of instructions, but as a strategic guide explaining the causality behind each

analytical choice, empowering researchers to apply these principles to other complex

molecules.

Table 1: Physicochemical Properties of 6-Amino-2,3-difluorophenol
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Property Value Source

IUPAC Name 6-amino-2,3-difluorophenol [3]

Alternate Names 3,4-Difluoro-2-hydroxyaniline [1][2]

CAS Number 115551-33-2 [2]

Molecular Formula C₆H₅F₂NO [1]

Molecular Weight 145.11 g/mol [1][2]

Appearance Greyish-green powder [1]

Prerequisite: Safety and Handling
Before any analytical work commences, a thorough understanding of the compound's hazards

is essential. 6-Amino-2,3-difluorophenol and its isomers are classified as harmful and

irritants.

Core Safety Protocols:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields or a face shield, and a lab coat.[5][6]

Engineering Controls: All handling of the solid powder or its solutions must be conducted

within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

Exposure Response:

Skin Contact: Causes skin irritation. Immediately wash the affected area with plenty of

soap and water and remove contaminated clothing.[5][6]

Eye Contact: Causes serious eye irritation. Immediately flush eyes with water for at least

15 minutes, holding eyelids apart. Seek immediate medical attention.[6]

Inhalation: May cause respiratory irritation. Move the individual to fresh air. If breathing is

difficult, provide respiratory support and seek medical attention.[5]
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Ingestion: Harmful if swallowed. Rinse mouth with water and seek immediate medical

attention. Do NOT induce vomiting.[5][8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.[7][8]

The Elucidation Workflow: A Strategic Overview
The structural elucidation of an organic molecule is a puzzle-solving exercise. Each analytical

technique provides a unique piece of information. Our strategy is to employ a logical

progression of techniques that build upon one another, starting with broad characterization and

moving toward fine-detail mapping, culminating in absolute structural confirmation.
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Caption: Strategic workflow for the structural elucidation of 6-Amino-2,3-difluorophenol.
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Spectroscopic Analysis: The Foundational Pillars
Infrared (IR) Spectroscopy: Identifying the Functional
Groups
Causality: IR spectroscopy is the ideal first step for confirming the presence of the key

functional groups (-OH, -NH₂, aromatic ring) expected in the molecule. It provides a rapid and

non-destructive "fingerprint" based on molecular vibrations.

Expected Spectrum: Based on data from similar aminophenol compounds, the IR spectrum of

6-Amino-2,3-difluorophenol is predicted to show several characteristic absorption bands.[9]

[10]

Table 2: Predicted FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Comments

3500 - 3300 O-H and N-H Stretching

A broad band for the

phenolic -OH and two

sharper peaks for the

-NH₂ (symmetric and

asymmetric) are

expected in this

region.[9]

1620 - 1580 Aromatic Ring & N-H
C=C Stretching & N-H

Scissoring

Strong absorptions

characteristic of the

benzene ring, often

overlapping with the

N-H bending vibration.

1520 - 1450 Aromatic Ring C=C Stretching

Further confirmation

of the aromatic

skeleton.

1300 - 1200 C-N and C-O Stretching

Aromatic amine and

phenol C-N and C-O

stretching bands

appear in this region.

1250 - 1100 C-F Stretching

Strong absorption

bands characteristic of

aryl-fluoride bonds.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

Preparation: Gently grind 1-2 mg of the 6-Amino-2,3-difluorophenol sample with ~200 mg

of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-

10 tons) for several minutes to form a transparent or translucent disc.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹, and perform a background

subtraction using a blank KBr pellet.

Mass Spectrometry (MS): Determining Molecular Mass
and Formula
Causality: Mass spectrometry provides two critical pieces of information: the exact molecular

weight of the compound and its fragmentation pattern, which offers clues about the molecule's

structure and stability.

Expected Spectrum:

Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak. For

C₆H₅F₂NO, the expected monoisotopic mass is 145.03.[11] High-resolution mass

spectrometry (HRMS) should confirm this mass to within a few parts per million, validating

the molecular formula.

Fragmentation: Unlike compounds with chlorine or bromine, fluorine is monoisotopic, so no

characteristic M+2 isotope pattern will be observed.[12] The fragmentation of halogenated

phenols can be complex, often involving the competing loss of carbon monoxide (CO) or the

halogen atom.[13]

[C₆H₅F₂NO]⁺˙
m/z = 145

[C₅H₅F₂NO]⁺˙
m/z = 117

- CO

[C₆H₄F₂O]⁺˙
m/z = 130

- NH

[C₅H₄FO]⁺
m/z = 95

- H₂N
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Click to download full resolution via product page

Caption: Plausible fragmentation pathways for 6-Amino-2,3-difluorophenol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile

solvent like methanol or introduced via a direct insertion probe) into the high-vacuum source

of the mass spectrometer.

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-

flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: Detect the ions to generate a mass spectrum, plotting relative abundance against

m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Atomic Connectivity
Causality: NMR is the most powerful spectroscopic technique for elucidating the precise

structure of an organic molecule in solution.[14] By analyzing the chemical shifts, integration,

and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, we can construct a detailed map of the

molecule's carbon-hydrogen-fluorine framework.

Caption: Atom numbering scheme for 6-Amino-2,3-difluorophenol.

Predicted Spectra:

¹H NMR:

Aromatic Protons (2H): Due to the electron-donating effects of -OH and -NH₂ and the

electron-withdrawing effects of the two -F atoms, the two aromatic protons will appear as

complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). Spin-spin coupling to
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each other (³JHH) and to the fluorine atoms (³JHF and ⁴JHF) will result in a complicated

splitting pattern.

Amine Protons (-NH₂, 2H): A broad singlet is expected, with a chemical shift that can vary

depending on solvent and concentration (approx. δ 3.5-5.0 ppm).

Hydroxyl Proton (-OH, 1H): A broad singlet is expected, also variable in position (approx. δ

8.5-9.5 ppm for phenols). This peak will disappear upon addition of a drop of D₂O due to

proton exchange.[15]

¹³C NMR:

Signal Count: Six distinct signals are expected for the six aromatic carbons due to the

molecule's lack of symmetry.

Chemical Shifts: The carbons attached to F, O, and N will be the most deshielded. C-F

coupling (¹JCF, ²JCF) will be prominent, splitting these carbon signals into doublets or

doublets of doublets.

¹⁹F NMR:

Signal Count: Two distinct signals are expected for the two non-equivalent fluorine atoms.

Coupling: These signals will likely appear as doublets of doublets (or more complex

multiplets) due to coupling to each other (³JFF) and to the neighboring aromatic protons

(³JHF and ⁴JHF). This spectrum is crucial for confirming the 2,3-difluoro substitution

pattern.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 6-Amino-2,3-difluorophenol in ~0.6 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred

for its ability to dissolve polar compounds and slow the exchange of -OH and -NH₂ protons.

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field

homogeneity (shimming) to obtain sharp, well-resolved signals.[16]
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Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC,

HMBC) using standard pulse programs.

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to generate the final spectra.

The Definitive Proof: Single-Crystal X-ray
Crystallography
Causality: While spectroscopy provides a robust and compelling picture of the molecular

structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It

determines the precise three-dimensional arrangement of atoms in the solid state, providing

exact bond lengths, bond angles, and information about intermolecular interactions like

hydrogen bonding.[18][19]

Expected Results: A successful crystal structure determination will confirm the connectivity

established by NMR and provide precise geometric parameters. It will reveal the planarity of

the aromatic ring and the orientation of the substituent groups. Furthermore, it will elucidate the

crystal packing, showing how individual molecules interact with their neighbors through

hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent forces.

Experimental Protocol: Single-Crystal X-ray Crystallography

Crystal Growth: Grow a suitable single crystal of the compound. This is often the most

challenging step and may require screening various solvents and crystallization techniques

(e.g., slow evaporation, vapor diffusion, cooling).

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer

head.[18]

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray

beam. The diffraction pattern is recorded as the crystal is rotated.[18]

Structure Solution and Refinement: Process the collected diffraction data to determine the

unit cell dimensions and space group. The atomic positions are determined (structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/publication/318135686_X-Ray_Crystallography_and_its_Role_in_Understanding_the_Physicochemical_Properties_of_Pharmaceutical_Cocrystals
https://pdf.benchchem.com/15321/Comparative_Crystallographic_Analysis_of_Substituted_Phenols_A_Guide_for_Researchers.pdf
https://www.mdpi.com/2073-4352/11/8/953
https://pdf.benchchem.com/15321/Comparative_Crystallographic_Analysis_of_Substituted_Phenols_A_Guide_for_Researchers.pdf
https://pdf.benchchem.com/15321/Comparative_Crystallographic_Analysis_of_Substituted_Phenols_A_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solution) and then optimized (refinement) using least-squares methods to best fit the

experimental data.[18]

Data Synthesis and Structural Confirmation
The structural elucidation of 6-Amino-2,3-difluorophenol is complete when all pieces of

analytical data converge to support a single, consistent structure.

FTIR confirms the presence of -OH, -NH₂, C-F, and aromatic ring functional groups.

HRMS establishes the correct molecular formula, C₆H₅F₂NO.

NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D) maps the exact connectivity of the atoms,

confirming the 6-amino, 2,3-difluoro, and 1-hydroxy substitution pattern.

X-ray crystallography provides the definitive 3D structure, validating all spectroscopic data

with precise, atomic-level detail.

By following this comprehensive and logical workflow, researchers can have the utmost

confidence in the identity and purity of their 6-Amino-2,3-difluorophenol, ensuring a solid

foundation for its use in pioneering pharmaceutical and agrochemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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